Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C8H10ClF3N2O2S and a molecular weight of 290.69 g/mol . This compound is known for its unique chemical structure, which includes a thiazole ring substituted with chlorine and trifluoromethyl groups, and an aminium group attached to a propan-2-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with propan-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: A precursor in the synthesis of Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate.
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-sulfonate: A structurally similar compound with a sulfonate group instead of a carboxylate group.
Uniqueness
This compound is unique due to its combination of a thiazole ring with chlorine and trifluoromethyl substitutions, and an aminium group attached to a propan-2-yl moiety . This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate, a compound with the CAS number 72850-87-4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClF₃N₂O₂S
- Molecular Weight : 290.69 g/mol
- Chemical Structure : The compound features a thiazole ring substituted with a trifluoromethyl group and a carboxylate moiety, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, various thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that thiazole-based compounds can inhibit the growth of pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic development due to their resistance profiles .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase (AChE) inhibitors, which is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features to this compound have shown promising AChE inhibitory activity, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
Structural Feature | Impact on Activity |
---|---|
Chloro Group | Enhances lipophilicity and potential receptor binding |
Trifluoromethyl Group | Increases metabolic stability and bioavailability |
Thiazole Ring | Provides a pharmacophore for interaction with biological targets |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that similar thiazole compounds exhibit varying degrees of antimicrobial activity. For example, one study found an IC50 value of 2.7 µM for a related compound against AChE, indicating strong inhibitory potential .
- Computational Studies : Molecular docking studies suggest that the binding affinity of this compound to AChE is influenced by its trifluoromethyl group, which enhances interaction with the enzyme's active site .
- Electrophilic Properties : Recent findings indicate that thiazoles can act as covalent inhibitors through electrophilic mechanisms, potentially leading to ferroptosis in cancer cells. This suggests that this compound could be explored for anticancer applications .
Properties
Molecular Formula |
C8H10ClF3N2O2S |
---|---|
Molecular Weight |
290.69 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;propan-2-ylazanium |
InChI |
InChI=1S/C5HClF3NO2S.C3H9N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3(2)4/h(H,11,12);3H,4H2,1-2H3 |
InChI Key |
RKEGIQAQASTWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH3+].C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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